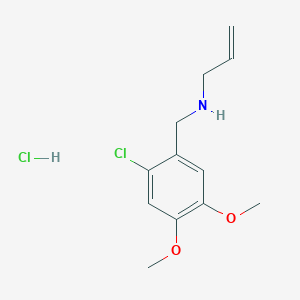![molecular formula C17H18N2O2S B4395700 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B4395700.png)
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(2-thienyl)acetamide
Overview
Description
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(2-thienyl)acetamide, commonly known as 2C-T-7, is a psychedelic drug that belongs to the class of phenethylamines. It was first synthesized by Alexander Shulgin in 1981 and gained popularity in the late 1990s and early 2000s as a recreational drug. However, due to its potential risks and harmful effects, it was later banned in many countries.
Mechanism of Action
The exact mechanism of action of 2C-T-7 is not fully understood. However, it is believed to work by binding to the serotonin receptors in the brain, which leads to altered perception, mood, and cognition.
Biochemical and Physiological Effects:
The use of 2C-T-7 has been associated with various biochemical and physiological effects. It has been found to increase heart rate, blood pressure, and body temperature. It can also cause hallucinations, altered perception of time and space, and changes in mood and behavior.
Advantages and Limitations for Lab Experiments
The use of 2C-T-7 in laboratory experiments has both advantages and limitations. One advantage is that it can be used to study the effects of serotonin receptor agonists on the brain and behavior. However, its potential risks and harmful effects make it difficult to use in human studies, and its legal status limits its availability for research purposes.
Future Directions
There are several future directions for research on 2C-T-7. One area of interest is its potential use as a treatment for chronic pain and inflammatory disorders. Another area of research is the development of safer and more effective psychedelic drugs for therapeutic use. Additionally, further studies are needed to fully understand the mechanism of action and long-term effects of 2C-T-7.
In conclusion, while 2C-T-7 has gained notoriety as a recreational drug, it has also been studied for its potential therapeutic applications. Its mechanism of action and physiological effects make it an interesting subject for scientific research. However, its potential risks and harmful effects make it difficult to use in human studies, and its legal status limits its availability for research purposes.
Scientific Research Applications
Despite being banned in many countries, 2C-T-7 has been the subject of scientific research due to its potential therapeutic applications. It has been found to have anti-inflammatory and analgesic properties and has been studied as a potential treatment for chronic pain and inflammatory disorders.
properties
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-21-13-4-5-16-15(9-13)12(11-19-16)6-7-18-17(20)10-14-3-2-8-22-14/h2-5,8-9,11,19H,6-7,10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPNDBPFVBMANP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(thiophen-2-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}piperazine](/img/structure/B4395622.png)
![5-{[(4-chlorophenyl)thio]methyl}-2-(4,6-dimethyl-2-pyrimidinyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4395630.png)


![[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]formamide](/img/structure/B4395657.png)

![3-[(3-ethoxy-5-iodo-4-isopropoxybenzyl)amino]-1-propanol hydrochloride](/img/structure/B4395676.png)
![N-isopropyl-4-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B4395681.png)


![N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4395702.png)
![N-[3-(acetylamino)phenyl]-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B4395709.png)
![3-chloro-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]-N-propylbenzenesulfonamide](/img/structure/B4395711.png)
